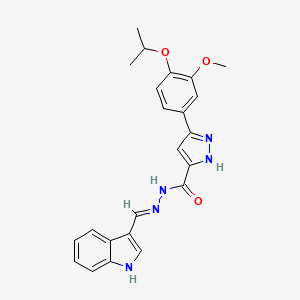
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This class of compounds, including pyrazole carbohydrazides and their derivatives, has been extensively studied for their diverse biological activities and chemical properties. They are synthesized and characterized through various methods, including FT-IR, NMR, X-ray diffraction, and spectroscopic techniques, to understand their molecular structure, reactivity, and potential applications in various fields excluding drug use and dosage or side effects related information.
Synthesis Analysis
The synthesis of these compounds often involves the condensation reactions of appropriate hydrazides with aldehydes or ketones in the presence of acidic or basic catalysts. For example, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized, demonstrating the typical procedures and analyses used in the synthesis of such compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
Molecular structure is confirmed through X-ray diffraction, NMR, and other spectroscopic methods, elucidating the (E)-configuration of the azomethine (N=CH) group among other structural features. These studies often include computational methods, such as DFT calculations, to predict and confirm the molecular geometry, electronic structure, and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds can include interactions with proteins or nucleic acids, potential for hydrogen bonding, and applications in catalysis or as ligands in coordination chemistry. Their reactivity is often explored through experimental and theoretical methods, including molecular docking studies to understand their interaction with biological macromolecules for potential therapeutic uses.
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and the potential for specific reactions, are explored through a combination of experimental and computational methods. Studies often focus on the compound's ability to participate in hydrogen bonding, its electronic structure, and frontier molecular orbitals to deduce its chemical behavior and reactivity.
- Synthesis and structural analysis: (Karrouchi et al., 2021)
- Molecular structure and reactivity: (Karrouchi et al., 2020)
- Chemical and physical properties analysis: (Paul et al., 2020)
Applications De Recherche Scientifique
Spectroscopic Studies and Potential Applications : This compound has been synthesized and characterized using various spectroscopic methods. Its structure was confirmed through methods like FT-IR, NMR, and X-ray diffraction. These studies are fundamental in understanding the compound's properties and potential applications in fields like materials science or pharmacology (Karrouchi et al., 2021).
Corrosion Protection : Research indicates that derivatives of this compound, such as carbohydrazide-pyrazole compounds, have shown effectiveness in corrosion protection. They have been used as inhibitors in solutions like HCl for protecting metals like mild steel, suggesting their industrial applications (Paul, Yadav, & Obot, 2020).
Potential Anticancer Activity : There has been research on derivatives of this compound regarding their potential antitumor activities. For instance, some derivatives have been tested for tumor cell-growth inhibition, suggesting their possible use in developing cancer treatments (Farghaly, 2010).
Antimicrobial Activity : Several studies have examined the antimicrobial properties of similar compounds. These compounds have been tested against various bacterial strains, indicating their potential in developing new antimicrobial agents (Nasareb & Siddiquia, 2016).
Synthesis and Characterization of Derivatives : Ongoing research involves synthesizing and characterizing novel derivatives of this compound. These studies are crucial for discovering new applications and understanding the compound's chemical behavior (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Docking Studies : Some derivatives have undergone molecular docking studies to explore their potential as medicinal agents. For example, docking studies have suggested the use of certain derivatives as potential anti-diabetic agents (Karrouchi et al., 2021).
Propriétés
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)31-21-9-8-15(10-22(21)30-3)19-11-20(27-26-19)23(29)28-25-13-16-12-24-18-7-5-4-6-17(16)18/h4-14,24H,1-3H3,(H,26,27)(H,28,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPSILQJBHZGPY-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
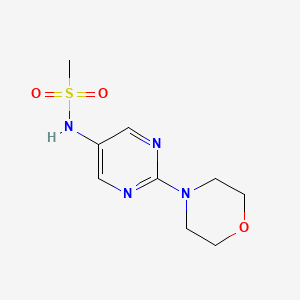

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
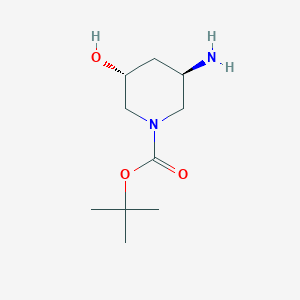
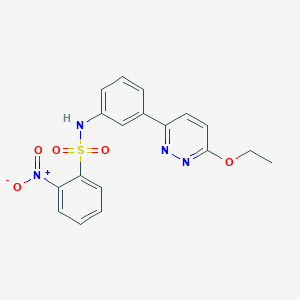
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
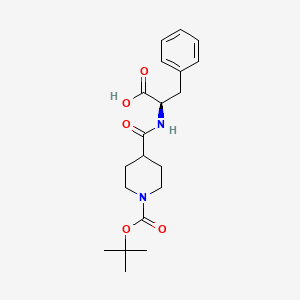
![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)
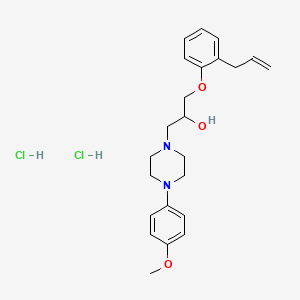
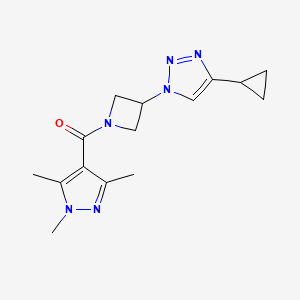

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)